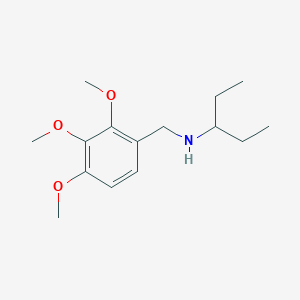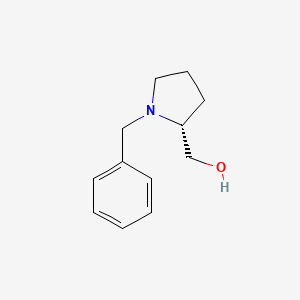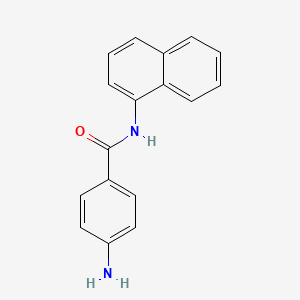
N-(2,3,4-trimethoxybenzyl)pentan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2,3,4-trimethoxybenzyl)pentan-3-amine” is a chemical compound with the molecular formula C15H25NO3 . It is also known as TMA-4. The compound has a molecular weight of 267.36 g/mol.
Molecular Structure Analysis
The molecular structure of “N-(2,3,4-trimethoxybenzyl)pentan-3-amine” consists of a pentan-3-amine group attached to a trimethoxybenzyl group . The SMILES representation of the molecule is CCC(CC)NCC1=C(C(=C(C=C1)OC)OC)OC .Scientific Research Applications
Antioxidant Activity
A study has shown that compounds bearing the 3,4,5-trimethoxybenzyloxy group, which is present in “N-(2,3,4-trimethoxybenzyl)pentan-3-amine”, have significant antioxidant activity . This makes them potentially useful in combating oxidative stress-related diseases.
Synthesis of Benzyl 3-deoxy-3- (3,4,5-trimethoxybenzylamino)-β-L−xylopyranoside
3,4,5-Trimethoxybenzylamine, a related compound, has been used in the synthesis of benzyl 3-deoxy-3- (3,4,5-trimethoxybenzylamino)-β-L−xylopyranoside . This suggests that “N-(2,3,4-trimethoxybenzyl)pentan-3-amine” could also be used in similar syntheses.
Building Block for Synthesis of Other Compounds
1- (2,3,4-Trimethoxybenzyl)piperazine dihydrochloride, a related compound, has been used as a building block to synthesize phenylpropyl trimetazidine derivatives with potent cerebral vasodilator activity . This suggests that “N-(2,3,4-trimethoxybenzyl)pentan-3-amine” could also be used as a building block in similar syntheses.
Myocardial Ischemic-Reperfusion Activity Studies
Benzoylguanidine-trimetazidine derivatives, synthesized using 1- (2,3,4-Trimethoxybenzyl)piperazine dihydrochloride, have been used for myocardial ischemic-reperfusion activity studies . This suggests that “N-(2,3,4-trimethoxybenzyl)pentan-3-amine” could also be used in similar studies.
properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]pentan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-6-12(7-2)16-10-11-8-9-13(17-3)15(19-5)14(11)18-4/h8-9,12,16H,6-7,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZXLXZPHYLETK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=C(C(=C(C=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354508 |
Source


|
| Record name | N-(2,3,4-trimethoxybenzyl)pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,4-trimethoxybenzyl)pentan-3-amine | |
CAS RN |
355816-06-7 |
Source


|
| Record name | N-(2,3,4-trimethoxybenzyl)pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














